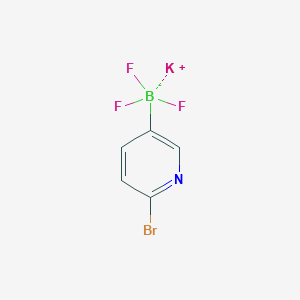
Potassium (6-bromopyridin-3-yl)trifluoroborate
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for Potassium (6-bromopyridin-3-yl)trifluoroborate is1S/C5H3BBrF3N.K/c7-5-2-1-4 (3-11-5)6 (8,9)10;/h1-3H;/q-1;+1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
This compound is used in Suzuki-Miyaura cross-coupling reactions and a variety of other C-C bond-forming reactions . These reagents are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 263.89 g/mol . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of β-Trifluoromethylstyrenes
Potassium organotrifluoroborates are used in Pd-catalyzed hydrogenation to produce (Z)- or (E)-isomers of vinylborate with high purity. This method offers a pathway to synthesize β-trifluoromethylstyrenes by coupling with bromo- and iodoarenes. A notable process involves the safe synthesis of alkynyltrifluoroborate from HFC-245fa and BF3·OEt2, showcasing the compound's utility in creating valuable intermediates for further chemical transformations (Ramachandran & Mitsuhashi, 2015).
Metalation of Aryl Bromides
In another application, aryl bromides bearing a potassium trifluoroborate moiety undergo lithium-halogen exchange at low temperatures using alkyllithium reagents. This process, optimized under certain conditions, leads to the successful production of alcohols from the aryllithiums formed when reacted with aldehydes or ketones, showcasing the compound's role in facilitating nucleophilic substitutions and enhancing yields of target products (Molander & Ellis, 2006).
Facile Synthesis of Organotrifluoroborates
Potassium azidoalkyltrifluoroborates have been prepared from corresponding halogen compounds through nucleophilic substitution reactions with high yields. Utilizing these compounds in the presence of alkynes and Cu(I) as a catalyst, researchers achieved 1,4-disubstituted organo-[1,2,3]-triazol-1-yl-trifluoroborates, demonstrating a facile method for generating functionalized organotrifluoroborates. This synthesis route highlights the adaptability of potassium organotrifluoroborates in creating diverse and functionally rich molecules for further chemical exploration (Molander & Ham, 2006).
Cross-Coupling Reactions
Potassium organotrifluoroborates serve as efficient building blocks in palladium-catalyzed Suzuki–Miyaura cross-couplings. Studies have shown that these compounds can be successfully coupled with various aryl and hetaryl bromides under optimized conditions. This application underscores the role of potassium organotrifluoroborates in facilitating the formation of biaryl structures, a key step in the synthesis of complex organic molecules (Kassis et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
Potassium (6-bromopyridin-3-yl)trifluoroborate is a type of organotrifluoroborate compound . Organotrifluoroborates are primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of these reactions are aryl halides .
Mode of Action
The interaction of this compound with its targets involves the formation of carbon-carbon (C-C) bonds . This is achieved through cross-coupling reactions with aryl halides . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ, which then reacts with the aryl halide .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway leads to the formation of biaryl compounds, which are important in various fields, including medicinal chemistry and materials science .
Pharmacokinetics
As a bench-stable compound, it is likely to have good stability . Its bioavailability would depend on various factors, including its formulation and the specific conditions of its use.
Result of Action
The result of the action of this compound is the formation of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds have wide applications in various fields, including medicinal chemistry and materials science .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . It is stable under many commonly used and harsh reaction conditions . Its storage temperature is typically between 2-8°C in an inert atmosphere .
Propriétés
IUPAC Name |
potassium;(6-bromopyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BBrF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFPZLGCYIRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BBrF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746385 | |
| Record name | Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189097-43-5 | |
| Record name | Borate(1-), (6-bromo-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189097-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189097-43-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


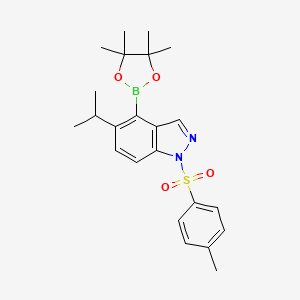


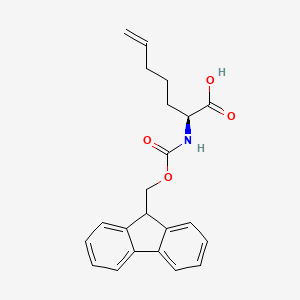
![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)


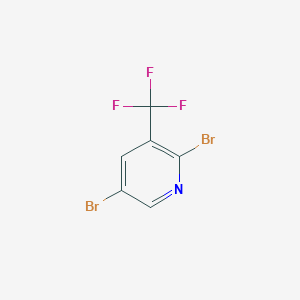
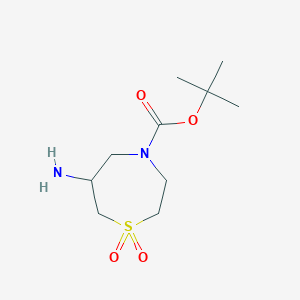

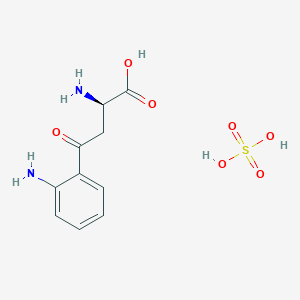
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)


